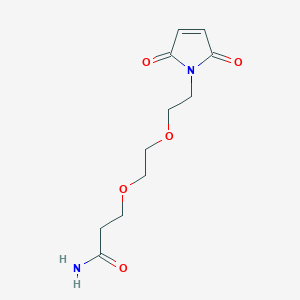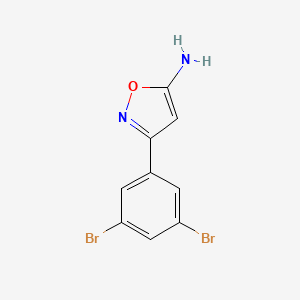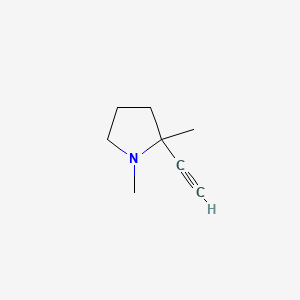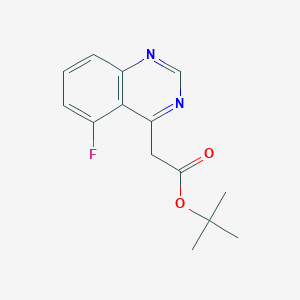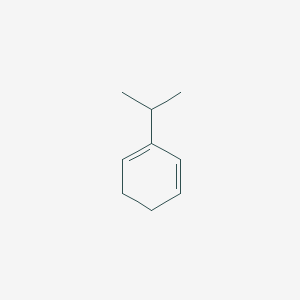
2-Isopropyl-1,3-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexadiene, where an isopropyl group is attached to the second carbon of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride in a solvent like triethylene glycol dimethyl ether . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures (100-110°C). The product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include advanced techniques such as fractional distillation and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.
Reduction: Formation of isopropylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-1,3-cyclohexadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules through reactions like the Diels-Alder cycloaddition.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that lead to the formation of addition products . The presence of the isopropyl group influences the reactivity and stability of these intermediates, affecting the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexadiene: The parent compound without the isopropyl group.
1,3-Cyclohexadiene: A similar diene with different substitution patterns.
Isopropylcyclohexane: A saturated analog without the double bonds.
Uniqueness
2-Isopropyl-1,3-cyclohexadiene is unique due to the presence of both the isopropyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as enhanced reactivity in cycloaddition reactions and specific steric effects that influence its behavior in various chemical processes .
Propiedades
Fórmula molecular |
C9H14 |
|---|---|
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h4,6-8H,3,5H2,1-2H3 |
Clave InChI |
VILCTEZPMKNBPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
